5-Amino-2-chlorobenzaldehyde
CAS No.: 6361-19-9
Cat. No.: VC8284978
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6361-19-9 |
|---|---|
| Molecular Formula | C7H6ClNO |
| Molecular Weight | 155.58 g/mol |
| IUPAC Name | 5-amino-2-chlorobenzaldehyde |
| Standard InChI | InChI=1S/C7H6ClNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2 |
| Standard InChI Key | VFMNMBPTALFANA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)C=O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1N)C=O)Cl |
Introduction
Chemical Identity and Molecular Characterization
IUPAC Nomenclature and Structural Formula
The systematic name for this compound, 5-amino-2-chlorobenzaldehyde, reflects its substitution pattern on the benzene ring. The aldehyde group (-CHO) occupies the first position, while chlorine and amino (-NH2) groups are located at the second and fifth positions, respectively . Its molecular formula is C7H6ClNO, with a molecular weight of 155.58 g/mol .
Table 1: Key Identifiers
Spectroscopic and Computational Data
The SMILES notation (C1=CC(=C(C=C1N)C=O)Cl) encodes the compound’s connectivity, highlighting the planar benzene core with substituents at specific positions. Computational analyses predict a dipole moment influenced by the electron-withdrawing chlorine and aldehyde groups, which polarize the aromatic system .
Structural and Electronic Features
2D and 3D Conformational Analysis
The compound’s 2D structure (Fig. 1) reveals a benzene ring with substituents arranged in a meta configuration relative to the aldehyde group. The 3D conformation shows slight out-of-plane distortion due to steric and electronic interactions between the chlorine atom and adjacent functional groups .
Electronic Effects and Reactivity
The aldehyde group (-CHO) acts as a strong electron-withdrawing group, activating the ring toward electrophilic substitution at positions ortho and para to itself. Conversely, the amino group (-NH2) donates electrons via resonance, creating regions of high electron density at the para position relative to the chlorine atom . This interplay dictates the compound’s reactivity in synthetic pathways.
While explicit synthetic protocols for 5-amino-2-chlorobenzaldehyde are not documented in the cited sources, analogous compounds suggest plausible routes:
-
Chlorination of 5-Aminobenzaldehyde: Direct electrophilic chlorination using Cl2/FeCl3 could introduce chlorine at the ortho position.
-
Reductive Amination: Starting from 2-chloro-5-nitrobenzaldehyde, catalytic hydrogenation might reduce the nitro group to an amine.
Reactivity and Derivative Formation
The compound’s functional groups enable diverse transformations:
-
Aldehyde Oxidation: Conversion to carboxylic acids using KMnO4 under acidic conditions.
-
Schiff Base Formation: Condensation with primary amines to yield imines, valuable in coordination chemistry.
-
Nucleophilic Aromatic Substitution: Replacement of chlorine with other nucleophiles (e.g., -OH, -SH) under basic conditions.
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation | KMnO4, H2SO4 | 5-Amino-2-chlorobenzoic acid |
| Condensation | Aniline, HCl | N-(5-Amino-2-chlorophenyl)imine |
| Nucleophilic Substitution | NaOH, H2O | 5-Amino-2-hydroxybenzaldehyde |
Industrial and Research Implications
Role as a Synthetic Intermediate
The compound’s bifunctional nature (aldehyde and amine) positions it as a precursor for:
-
Pharmaceuticals: Antifungal or anticancer agents via Schiff base derivatives.
-
Agrochemicals: Herbicides or pesticides through halogenated intermediates.
-
Coordination Complexes: Ligands for metal-organic frameworks (MOFs) in catalysis.
Future Research Directions
-
Synthetic Optimization: Developing high-yield, scalable routes for industrial production.
-
Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
-
Computational Modeling: DFT studies to predict reactivity and guide derivative design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume